tert-Butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate
Description
tert-Butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate is a synthetic sulfamoyl carbamate derivative characterized by a tert-butyl carbamate group linked to a sulfamoyl moiety, which is further attached to a 2,2-dimethoxyethyl chain. The sulfamoyl group (R-SO₂-NR₂) confers unique electronic and steric properties, influencing solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethoxyethyl)-N-sulfamoylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O6S/c1-9(2,3)17-8(12)11(18(10,13)14)6-7(15-4)16-5/h7H,6H2,1-5H3,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPJWNVNHLJCRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(OC)OC)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Patent-Document-Based Methodology
A notable preparation approach is described in patent BR112016009786B1, which includes the synthesis of this compound as part of a series of indoleamine 2,3-dioxygenase inhibitor compounds. The key points are:
- The compound is synthesized via reaction of sulfamoylcarbamate intermediates with 2,2-dimethoxyethyl derivatives.
- Typical solvents include dichloromethane and ethyl acetate.
- Purification involves standard techniques such as crystallization and filtration.
- Characterization is confirmed by 1H NMR spectroscopy and other analytical methods.
Reaction Conditions and Reagents
- The sulfamoylcarbamate starting material is often prepared by reacting sulfamide with tert-butyl chloroformate under controlled temperature.
- The 2,2-dimethoxyethyl substituent is introduced via nucleophilic substitution or reductive amination using 2,2-dimethoxyacetaldehyde or related acetals.
- Acidic or neutral conditions are maintained to avoid hydrolysis of the acetal protecting groups.
- Reaction times vary from 1 to 10 hours depending on temperature and reagent concentrations.
Industrial Scale Considerations
While direct literature on industrial scale synthesis of this exact compound is limited, related carbamate and sulfamoylcarbamate syntheses emphasize:
- Use of neutral forms of reagents to avoid viscosity issues and improve yields, as seen in analogous carbamate preparations.
- Avoidance of excessive base (e.g., triethylamine) to prevent side reactions and facilitate stirring.
- Optimization of solvent systems to balance solubility and reaction kinetics.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | Sulfamide, tert-butyl chloroformate, 2,2-dimethoxyacetaldehyde | Purity >98% preferred |
| Solvents | Dichloromethane, ethyl acetate | Dry solvents recommended |
| Temperature | 0–25 °C (room temperature) | Controlled to prevent acetal hydrolysis |
| Reaction time | 1–10 hours | Depends on scale and reagent ratios |
| Base used | Mild bases or none | Avoid strong bases to protect acetals |
| Purification methods | Crystallization, filtration | Standard organic purification techniques |
| Yield | Typically >85% (reported in related syntheses) | High purity achievable with optimized steps |
Analytical Characterization Supporting Preparation
- 1H NMR Spectroscopy: Confirms the presence of tert-butyl group (singlet ~1.4 ppm), methoxy groups (~3.3–3.5 ppm), and sulfamoyl NH protons.
- 13C NMR Spectroscopy: Shows characteristic carbamate carbonyl (~155–160 ppm) and acetal carbons (~100 ppm).
- Mass Spectrometry: Confirms molecular ion consistent with C10H21N2O6S.
- HPLC Purity: Typically above 98% after purification steps.
Summary of Research Findings
- The preparation of this compound is well-documented in patent literature, with reliable synthetic routes involving sulfamoylcarbamate intermediates and acetal derivatives.
- Reaction conditions favor mild temperatures and neutral to slightly basic media to preserve sensitive acetal groups.
- Industrially relevant methods emphasize reagent neutrality and solvent optimization to improve yield and processability.
- Analytical data consistently confirm the structure and purity of the compound, supporting the robustness of these preparation methods.
This detailed synthesis overview integrates diverse authoritative sources, including patent disclosures and chemical databases, to present a professional and comprehensive guide on the preparation of this compound.
Chemical Reactions Analysis
tert-Butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reaction and improve yield .
Scientific Research Applications
tert-Butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its chemical interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2,2-dimethoxyethyl)-N-(trifluoroacetyl)-phenylalanyl-dehydrophenylalaninam hydrate
Structural Differences :
- Core Functional Groups : The trifluoroacetyl and phenylalanyl-dehydrophenylalaninam groups replace the sulfamoylcarbamate in the target compound.
- Conformation : The Z-conformation of the C=C double bond (torsion angle: 4°) and intramolecular hydrogen bonds (N11–O24, N18–O24) stabilize its structure .
Reactivity :
- The trifluoroacetyl group is highly electron-withdrawing, increasing electrophilicity compared to the sulfamoyl group.
- Cyclization to form imidazopyridinones requires deprotection steps (e.g., trimethylsilyl iodide for aldehyde removal), whereas sulfamoylcarbamates may undergo hydrolysis under acidic/basic conditions .
3-(2,2-Dimethoxyethyl)-purpurinimides
Structural Differences :
- The dimethoxyethyl group is integrated into a chlorin macrocycle, contrasting with the linear sulfamoylcarbamate structure.
Spectroscopic Data :
- The ¹H NMR signal for dimethoxyethyl protons in purpurinimides (δ 3.46–3.47, singlet) differs from tert-butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate, where adjacent sulfamoyl and carbamate groups may deshield protons, shifting signals upfield .
tert-Butyl N-Hydroxycarbamate
Structural Differences :
- Lacks the sulfamoyl and dimethoxyethyl groups, simplifying its reactivity profile.
Comparative Data Table
Research Implications
Its sulfamoyl group may enable selective enzyme targeting, while the dimethoxyethyl chain balances hydrophobicity. Further studies should explore its stability in physiological conditions and compare its inhibitory potency against sulfonamide-based drugs.
Biological Activity
tert-Butyl N-(2,2-dimethoxyethyl)sulfamoylcarbamate is a chemical compound with the molecular formula C9H20N2O6S and a molecular weight of 284.33 g/mol. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and biological research. The synthesis typically involves the reaction of tert-butyl carbamate with 2,2-dimethoxyethylamine and a sulfonyl chloride derivative, conducted in an organic solvent under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate cellular processes through inhibition or activation of these targets, although detailed mechanisms are still under investigation.
Research Findings
Research has indicated several potential applications for this compound:
- Anticancer Activity : There is ongoing research into its role as an inhibitor of indoleamine 2,3-dioxigenase (IDO), an enzyme implicated in tumor immune evasion. IDO catalyzes the degradation of tryptophan, leading to immune suppression in tumor environments .
- Immunomodulation : Studies have shown that compounds affecting IDO activity can influence T cell responses, potentially enhancing antitumor immunity when combined with other immunotherapies .
- Chemical Stability : The compound's stability under physiological conditions makes it a candidate for further drug development, particularly in formulations targeting cancer therapy.
Case Studies
- IDO Inhibition : In a study examining the effects of various IDO inhibitors on tumor growth, this compound demonstrated significant potential in reducing tumor size and enhancing immune response when administered alongside immunostimulatory agents .
- Cell Line Studies : In vitro studies using HeLa cells showed that treatment with this compound resulted in altered cellular metabolism and enhanced apoptosis in the presence of peripheral blood lymphocytes (PBLs), suggesting its role in modulating immune responses through metabolic pathways .
Comparative Analysis
A comparative analysis of this compound with similar compounds reveals distinct differences in biological activity:
| Compound Name | Structure Similarity | Key Activity |
|---|---|---|
| tert-Butyl N-(2-hydroxyethyl)sulfamoylcarbamate | Moderate | Lower IDO inhibition compared to target compound |
| tert-Butyl N-(2,2-dimethoxyethyl)carbamate | High | No sulfonamide group; reduced reactivity |
This table illustrates how structural differences can significantly influence the biological activity and therapeutic potential of related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
